PDE7-IN-3 is a compound classified as a phosphodiesterase 7 inhibitor, which has garnered interest for its potential therapeutic applications, particularly in the treatment of neuropathic pain and inflammatory conditions. Phosphodiesterase 7 is part of the phosphodiesterase family that specifically hydrolyzes cyclic adenosine monophosphate, playing a crucial role in regulating intracellular signaling pathways. The compound is notable for its selective inhibition of the PDE7A isoform, which is predominantly expressed in immune cells and skeletal muscle.
PDE7-IN-3 is derived from a series of quinazoline derivatives synthesized through multi-step chemical reactions. The classification of this compound falls under small molecule inhibitors targeting the phosphodiesterase enzyme family, specifically PDE7A. The development of PDE7 inhibitors has been driven by their potential to modulate immune responses and treat various diseases associated with dysregulated cAMP signaling.
The synthesis of PDE7-IN-3 involves several key steps:
PDE7-IN-3 features a complex molecular structure characterized by a quinazoline core integrated with various heterocyclic moieties. The specific structural formula includes functional groups that enhance its binding affinity to the PDE7A enzyme.
PDE7-IN-3 undergoes several chemical reactions during its synthesis and potential metabolic pathways:
The mechanism of action for PDE7-IN-3 primarily involves:
PDE7-IN-3 possesses distinct physical and chemical properties that are critical for its function:
These properties are essential for determining the pharmacokinetics and pharmacodynamics of PDE7-IN-3 in biological systems.
PDE7-IN-3 has several promising applications in scientific research and therapeutic development:
Phosphodiesterase 7-IN-3 is a potent and selective inhibitor targeting both Phosphodiesterase 7A and Phosphodiesterase 7B isoforms, which are cyclic adenosine monophosphate (cyclic adenosine monophosphate)-specific hydrolytic enzymes. Unlike other phosphodiesterase families (e.g., Phosphodiesterase 4), Phosphodiesterase 7-IN-3 exhibits minimal cross-reactivity, with >100-fold selectivity over Phosphodiesterase 3 and Phosphodiesterase 4 isoforms [1] [4]. This specificity arises from its structural interaction with the catalytic pocket of Phosphodiesterase 7, characterized by a conserved glutamine residue ("glutamine switch") that governs cyclic nucleotide binding [7]. Phosphodiesterase 7A is highly expressed in the striatum, hippocampus, and substantia nigra, while Phosphodiesterase 7B predominates in the nucleus accumbens and olfactory tubercle [1] [10]. Inhibition kinetics reveal that Phosphodiesterase 7-IN-3 non-competitively suppresses cyclic adenosine monophosphate hydrolysis, with half-maximal inhibitory concentration values in the low micromolar range (Table 1) [2].
Table 1: Selectivity Profile of Phosphodiesterase 7-IN-3 Across Phosphodiesterase Families
| Phosphodiesterase Family | Substrate Specificity | Inhibition by Phosphodiesterase 7-IN-3 |
|---|---|---|
| Phosphodiesterase 7 | cyclic adenosine monophosphate | Potent (Half-maximal inhibitory concentration = 0.27 μM) |
| Phosphodiesterase 4 | cyclic adenosine monophosphate | Negligible (>100 μM) |
| Phosphodiesterase 3 | cyclic adenosine monophosphate/cyclic guanosine monophosphate | Negligible (>100 μM) |
| Phosphodiesterase 5 | cyclic guanosine monophosphate | No effect |
By inhibiting cyclic adenosine monophosphate degradation, Phosphodiesterase 7-IN-3 elevates intracellular cyclic adenosine monophosphate concentrations, amplifying downstream cyclic adenosine monophosphate/protein kinase A signaling cascades. In the hippocampus, this modulates synaptic plasticity and neuroinflammatory responses by suppressing pro-inflammatory cytokine release (e.g., tumor necrosis factor-α, interleukin-1β) from microglia [3] [10]. Chronic pain and depression models demonstrate that Phosphodiesterase 7-IN-3 reverses the downregulation of cyclic adenosine monophosphate in the hippocampus, thereby restoring protein kinase A activity and brain-derived neurotrophic factor expression [3]. In addiction pathways, Phosphodiesterase 7 inhibition within the nucleus accumbens shell enhances cyclic adenosine monophosphate response element-binding protein phosphorylation and dopamine- and cyclic adenosine monophosphate-regulated neuronal phosphoprotein phosphorylation, reducing nicotine self-administration in rodents by rebalancing dopaminergic transmission [6].
Table 2: Key Cyclic Adenosine Monophosphate-Dependent Pathways Modulated by Phosphodiesterase 7-IN-3
| Pathway | Biological Effect | Experimental Evidence |
|---|---|---|
| Cyclic adenosine monophosphate/protein kinase A/cyclic adenosine monophosphate response element-binding protein | Upregulates brain-derived neurotrophic factor transcription | 2.5-fold increase in hippocampal brain-derived neurotrophic factor after Phosphodiesterase 7-IN-3 [3] |
| Exchange protein activated by cyclic adenosine monophosphate/Rap1 | Enhances synaptic vesicle recycling | Reversed nicotine-induced deficits in nucleus accumbens [6] |
| Nuclear factor κB | Suppresses neuroinflammation | Reduced tumor necrosis factor-α and interleukin-6 in microglia [3] |
Phosphodiesterase 7-IN-3 functionally intersects with dopaminergic signaling by potentiating dopamine D1 receptor-mediated effects. In the ventral tegmental area, it attenuates spontaneous firing of dopaminergic neurons via enhanced γ-aminobutyric acidergic transmission, a mechanism dependent on protein kinase A activation downstream of cyclic adenosine monophosphate accumulation [6]. This underlies its efficacy in reducing relapse to nicotine seeking. Concurrently, Phosphodiesterase 7-IN-3 restores brain-derived neurotrophic factor levels in stress-induced models by rescuing cyclic adenosine monophosphate/protein kinase A/cyclic adenosine monophosphate response element-binding protein signaling [3] [10]. Brain-derived neurotrophic factor upregulation promotes neuronal survival and synaptogenesis, particularly in the hippocampus, where Phosphodiesterase 7A overexpression is linked to depressive phenotypes [3]. This dual modulation positions Phosphodiesterase 7-IN-3 as a regulator of reward circuitry and neuroplasticity.
Table 3: Dopamine and Brain-Derived Neurotrophic Factor Dynamics Under Phosphodiesterase 7-IN-3
| System | Baseline State in Disease | Effect of Phosphodiesterase 7-IN-3 |
|---|---|---|
| Dopaminergic Neurons (Ventral tegmental area) | Hyperactivity in addiction | Firing rate reduced by 40% via γ-aminobutyric acid potentiation [6] |
| Brain-Derived Neurotrophic Factor (Hippocampus) | Downregulated in depression | Increased expression by 150% [3] |
| D1 Receptor Signaling (Nucleus accumbens) | Desensitized in nicotine withdrawal | Enhanced protein kinase A phosphorylation by 80% [6] |
Phosphodiesterase 7-IN-3 exerts critical temporal control over protein kinase A and cyclic adenosine monophosphate response element-binding protein phosphorylation. In mouse models of neuropathic pain, it reverses the suppression of phosphorylated cyclic adenosine monophosphate response element-binding protein and phosphorylated protein kinase A in the hippocampus within 2 hours of administration [3]. Sustained treatment (7 days) normalizes cyclic adenosine monophosphate response element-binding protein-DNA binding activity, increasing transcription of brain-derived neurotrophic factor and B-cell lymphoma 2 [3] [10]. Electrophysiological studies confirm that cyclic adenosine monophosphate accumulation induced by Phosphodiesterase 7-IN-3 enhances long-term potentiation in hippocampal slices by 60% through protein kinase A-dependent mechanisms [10]. Notably, the inhibitor’s effect on cyclic adenosine monophosphate response element-binding protein is compartmentalized; it occurs preferentially in neuronal nuclei rather than cytosolic fractions, indicating spatial precision in transcriptional regulation [6].
Table 4: Time-Course of Phosphodiesterase 7-IN-3 Effects on Phosphorylation Events
| Time Post-Administration | Phosphorylated Protein Kinase A (pProtein Kinase A) | Phosphorylated Cyclic Adenosine Monophosphate Response Element-Binding Protein (pCyclic Adenosine Monophosphate Response Element-Binding Protein) | Functional Outcome |
|---|---|---|---|
| 2 hours | ↑ 2.1-fold in hippocampus | ↑ 1.8-fold in neuronal nuclei | Acute antinociception |
| 24 hours | ↑ 3.0-fold | ↑ 2.5-fold | Reduced depression-like behavior |
| 7 days | Sustained ↑ 2.5-fold | Normalized to baseline | Restored synaptic plasticity |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: